Regiospecific Functionalization: 5-Position Substitution as a Determinant of Synthetic Utility
Ethyl Indane-5-carboxylate offers a defined, regiospecific substitution pattern at the 5-position of the indane core, which is critical for controlling downstream synthetic pathways. In contrast, alternative substitution patterns (e.g., 1-carboxylate or 2-carboxylate) would lead to divergent synthetic intermediates and final products due to altered electronic and steric environments . While no direct head-to-head yield comparison is available for this specific compound, its classification as a substituted indane in patents covering drug synthesis underscores its role as a defined, non-interchangeable building block [1].
| Evidence Dimension | Regiochemical Position of Carboxylate on Indane Core |
|---|---|
| Target Compound Data | 5-position carboxylate (ethyl ester) |
| Comparator Or Baseline | 1-position or 2-position carboxylate analogs (e.g., methyl 2-oxoindane-1-carboxylate) |
| Quantified Difference | Not applicable; structural distinction |
| Conditions | Synthetic pathway design |
Why This Matters
For procurement, this ensures that the specific building block is essential for the intended synthetic route, preventing costly failures from using an incorrectly substituted analog.
- [1] SmithKline Beecham Corporation. (1998). Endothelin receptor antagonists (U.S. Patent No. 5,719,182). View Source
